An In-depth Technical Guide to 5-Methoxy-2-(trifluoromethyl)pyridine
An In-depth Technical Guide to 5-Methoxy-2-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-2-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the pyridine scaffold can profoundly influence the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 5-Methoxy-2-(trifluoromethyl)pyridine, serving as a valuable resource for researchers in the pharmaceutical and agrochemical industries.
Physicochemical Properties
Quantitative data for 5-Methoxy-2-(trifluoromethyl)pyridine is not extensively available in the public domain. The following tables summarize the available experimental and predicted data for the target compound and its close isomer, 2-Methoxy-5-(trifluoromethyl)pyridine, for comparative purposes.
Table 1: Physicochemical Properties of 5-Methoxy-2-(trifluoromethyl)pyridine
| Property | Value | Source |
| CAS Number | 216766-13-1 | [1] |
| Molecular Formula | C₇H₆F₃NO | [1] |
| Molecular Weight | 177.12 g/mol | [2] |
| Physical Form | Colorless transparent liquid | [3] |
| Purity | 97-99% | [3] |
| Refractive Index (@ 20°C) | 1.4445-1.4495 | [4] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in general organic solvents like MDC, MeOH, Acetone. Sparingly soluble in water.[4][5] |
Table 2: Physicochemical Properties of Isomer 2-Methoxy-5-(trifluoromethyl)pyridine (CAS: 175277-45-9) for Comparison
| Property | Value | Source |
| Boiling Point | 275.6 ± 35.0 °C (Predicted) | [6] |
| Density | 1.232 ± 0.06 g/cm³ (Predicted) | [6] |
Spectroscopic Data
Detailed experimental spectroscopic data for 5-Methoxy-2-(trifluoromethyl)pyridine is limited. Theoretical studies and data from related isomers provide some insight.
¹H NMR Spectroscopy
A ¹H NMR spectrum for 5-Methoxy-2-(trifluoromethyl)pyridine is available, though detailed assignments and interpretation are not provided in the search results. For the related compound, 2-methoxy-3-(trifluoromethyl)pyridine, the following ¹H NMR data has been reported (400 MHz, CDCl₃): δ 8.32 (d, J = 4.0 Hz, 1H), δ 7.84 (d, J = 8.0 Hz, 1H), δ 6.95 (dd, J = 4.0 Hz, 1H), δ 4.03 (s, 3H).[7]
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for 5-Methoxy-2-(trifluoromethyl)pyridine was not found, theoretical studies on the vibrational properties of 5-methoxy-2-(trifluoromethyl)pyridine have been conducted.[3][9] For the related 2-methoxy-3-(trifluoromethyl)pyridine, FT-IR and FT-Raman spectra have been recorded and analyzed, with characteristic bands assigned to C-H stretching, C-C-C ring breathing, and methoxy group vibrations.[10][11] Key vibrational modes for methoxy-substituted pyridines include C-H stretching (3000-3100 cm⁻¹), C-O-C asymmetric and symmetric stretching (around 1210-1310 cm⁻¹ and 1010-1050 cm⁻¹, respectively), and C-F stretching vibrations.[10]
Mass Spectrometry (MS)
Experimental mass spectrometry data for 5-Methoxy-2-(trifluoromethyl)pyridine is not available in the search results. The fragmentation of the molecular ion (M⁺) would be expected. Common fragmentation pathways for methoxy-substituted aromatic compounds involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The trifluoromethyl group can also be lost as a •CF₃ radical.[12]
Synthesis and Reactivity
Synthesis
-
Chlorine/Fluorine Exchange: This involves the fluorination of a corresponding trichloromethylpyridine using reagents like anhydrous HF, often in the presence of a metal halide catalyst.[13][14] For example, 2-chloro-5-(trichloromethyl)pyridine can be converted to 2-chloro-5-(trifluoromethyl)pyridine.[13] A similar approach could potentially be used starting from a suitable precursor for 5-Methoxy-2-(trifluoromethyl)pyridine.
-
From Halogenated Pyridines: A plausible route could involve the reaction of a halogenated pyridine, such as 2-chloro-5-methoxypyridine, with a trifluoromethylating agent.
-
From Methylpyridines: Another potential pathway starts with 5-methoxy-2-methylpyridine, which can be synthesized from 2-methylpyridine.[13] The methyl group would then need to be converted to a trifluoromethyl group, likely through chlorination to a trichloromethyl group followed by fluorination.
The following diagram illustrates a general synthetic approach for trifluoromethylpyridines.
Reactivity
The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom and the trifluoromethyl group, and the electron-donating nature of the methoxy group.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack compared to benzene. The trifluoromethyl group further deactivates the ring, while the methoxy group is an activating, ortho-, para-directing group. The positions for electrophilic attack will be influenced by the interplay of these electronic effects.
-
Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nitrogen.[15] The strongly electron-withdrawing trifluoromethyl group at the 2-position would further activate the ring towards nucleophilic attack, especially at the 4- and 6-positions. The methoxy group at the 5-position would have a lesser influence on this reactivity.
Applications in Drug Development
Trifluoromethylated pyridines are crucial building blocks in the development of pharmaceuticals and agrochemicals.[16] The trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[17][18][19] While specific biological activities for 5-Methoxy-2-(trifluoromethyl)pyridine are not detailed in the search results, its structural motif is found in various biologically active compounds. Its utility as an intermediate allows for the synthesis of a diverse range of molecules for screening in drug discovery programs. The strategic placement of the methoxy and trifluoromethyl groups can be used to fine-tune the electronic and steric properties of the molecule to optimize its interaction with a biological target.
Safety and Handling
Based on the Safety Data Sheet (SDS) for 5-Methoxy-2-(trifluoromethyl)pyridine, the following precautions should be observed:
-
Hazards: Causes skin irritation.[20]
-
Handling: Wash hands thoroughly after handling. Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[20]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[20]
-
First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, remove to fresh air. If ingested, clean mouth with water and drink plenty of water.[20]
Conclusion
5-Methoxy-2-(trifluoromethyl)pyridine is a valuable, yet not extensively characterized, fluorinated building block with significant potential in medicinal chemistry. This guide summarizes the currently available information on its properties, synthesis, and applications. Further experimental investigation into its physicochemical properties, detailed spectroscopic characterization, and exploration of its reactivity and biological activities are warranted to fully unlock its potential in the development of new therapeutic agents and other advanced materials.
References
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- 8. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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